Maralixibat Demonstrates Significantly Higher sBA Responder Rates in PFIC Compared to Odevixibat
In an indirect treatment comparison (ITC) of phase 3 trials for pediatric progressive familial intrahepatic cholestasis (PFIC), maralixibat demonstrated a significantly greater proportion of patients achieving a serum bile acid (sBA) response compared to odevixibat. This analysis, which anchored the MARCH-PFIC (maralixibat) and PEDFIC-1 (odevixibat) trials to their respective placebo arms, provides the most robust comparative efficacy data available to date [1].
| Evidence Dimension | Proportion of patients achieving a serum bile acid (sBA) response |
|---|---|
| Target Compound Data | Maralixibat responder rate (indirect comparison estimate) |
| Comparator Or Baseline | Odevixibat (120 µg/kg) |
| Quantified Difference | Estimated treatment difference: +32.3% (95% CI: 1.1% to 63.4%, P = 0.043) favoring maralixibat |
| Conditions | Indirect treatment comparison (ITC) of data from two Phase 3 randomized controlled trials: MARCH-PFIC (maralixibat, n=16 active) and PEDFIC-1 (odevixibat, n=42 active, 120 µg/kg), both in pediatric PFIC populations. |
Why This Matters
This statistically significant 32.3% absolute difference in sBA responder rates directly quantifies a superior efficacy outcome for maralixibat in the PFIC patient population, a key factor for clinical formulary and procurement decisions.
- [1] Lacey G, et al. Indirect Comparison of Maralixibat and Odevixibat for the Treatment of Progressive Familial Intrahepatic Cholestasis. Clin Ther. 2025;47(11):1016-1023. View Source
